molecular formula C18H17NO4S B11484095 2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester

2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester

Cat. No.: B11484095
M. Wt: 343.4 g/mol
InChI Key: NYKFSVZBBFTEJX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester is a complex organic compound that features an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, sulfonyl chloride, and methyl acrylate.

    Reaction Conditions: The indole is first reacted with sulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl indole intermediate.

    Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and bases (e.g., NaOH).

    Major Products: The major products formed depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl (E)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoate

InChI

InChI=1S/C18H17NO4S/c1-23-18(20)11-8-14-6-9-16(10-7-14)24(21,22)19-13-12-15-4-2-3-5-17(15)19/h2-11H,12-13H2,1H3/b11-8+

InChI Key

NYKFSVZBBFTEJX-DHZHZOJOSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.